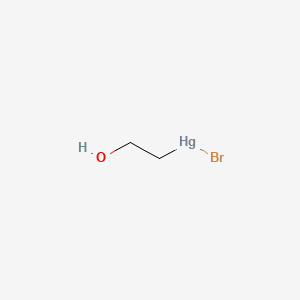
Bromo(2-hydroxyethyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo(2-hydroxyethyl)mercury: is an organomercury compound with the molecular formula C₂H₅BrHgO . It is known for its unique chemical properties and potential applications in various scientific fields. The compound consists of a mercury atom bonded to a bromo group and a 2-hydroxyethyl group, making it a versatile reagent in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Synthesis: Bromo(2-hydroxyethyl)mercury can be synthesized by reacting with in an organic solvent such as ethanol. The reaction is typically carried out under reflux conditions to ensure complete reaction.
Alternative Method: Another method involves the reaction of with in the presence of a base like sodium hydroxide. This method can be advantageous due to the availability and lower toxicity of mercury(II) acetate compared to mercury(II) bromide.
Industrial Production Methods: Industrial production of this compound often involves the direct synthesis method due to its simplicity and high yield. The reaction is scaled up in large reactors with controlled temperature and pressure to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bromo(2-hydroxyethyl)mercury can undergo oxidation reactions, where the mercury center is oxidized to a higher oxidation state. Common oxidizing agents include and .
Reduction: The compound can be reduced to form and . Reducing agents such as or are typically used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles like or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, zinc dust, mild heating.
Substitution: Thiols, amines, organic solvents like ethanol or dichloromethane.
Major Products:
Oxidation: Higher oxidation state mercury compounds.
Reduction: Mercury(0), 2-bromoethanol.
Substitution: Thiol or amine-substituted mercury compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bromo(2-hydroxyethyl)mercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It is also employed in the preparation of other organomercury compounds.
Biology: In biological research, this compound is used to study the effects of mercury on biological systems. It serves as a model compound to investigate mercury’s interaction with proteins and enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of mercury-based drugs. Its ability to form stable complexes with biological molecules makes it a candidate for therapeutic research.
Industry: this compound is used in the manufacturing of specialty chemicals and materials. Its unique properties make it valuable in the production of catalysts and other industrial reagents.
Wirkmechanismus
The mechanism of action of bromo(2-hydroxyethyl)mercury involves its ability to form strong bonds with sulfur-containing amino acids in proteins. This interaction can inhibit the function of enzymes and other proteins, leading to various biological effects. The compound’s molecular targets include cysteine residues in proteins, which are critical for the catalytic activity of many enzymes.
Vergleich Mit ähnlichen Verbindungen
Methylmercury: Another organomercury compound with a methyl group instead of a 2-hydroxyethyl group. It is known for its high toxicity and environmental impact.
Ethylmercury: Similar to methylmercury but with an ethyl group. It is used in some vaccines as a preservative.
Phenylmercury: Contains a phenyl group and is used as a fungicide and antiseptic.
Uniqueness: Bromo(2-hydroxyethyl)mercury is unique due to its combination of a bromo group and a 2-hydroxyethyl group, which imparts distinct chemical properties. Its ability to participate in a variety of chemical reactions and form stable complexes with biological molecules sets it apart from other organomercury compounds.
Eigenschaften
CAS-Nummer |
23471-13-8 |
|---|---|
Molekularformel |
C2H5BrHgO |
Molekulargewicht |
325.56 g/mol |
IUPAC-Name |
bromo(2-hydroxyethyl)mercury |
InChI |
InChI=1S/C2H5O.BrH.Hg/c1-2-3;;/h3H,1-2H2;1H;/q;;+1/p-1 |
InChI-Schlüssel |
CKWZMCYUTBSENJ-UHFFFAOYSA-M |
Kanonische SMILES |
C(C[Hg]Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile](/img/structure/B14701251.png)
![N,N'-[(3,6-Dioxopiperazine-2,5-diyl)di(propane-3,1-diyl)]diacetamide](/img/structure/B14701257.png)
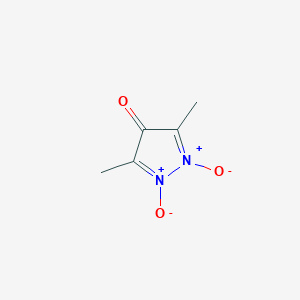
![3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethylsulfanyl]-2-aminopropanoic acid](/img/structure/B14701263.png)
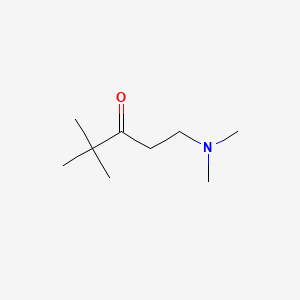
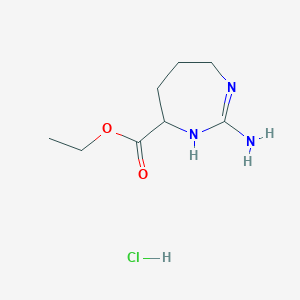
![3,7-Diazatricyclo[3.3.3.01,5]undecane-2,4,6,8-tetrone](/img/structure/B14701285.png)
![Bicyclo[3.3.1]nonane, 1-bromo-](/img/structure/B14701290.png)
![1-[1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl]azepane](/img/structure/B14701291.png)
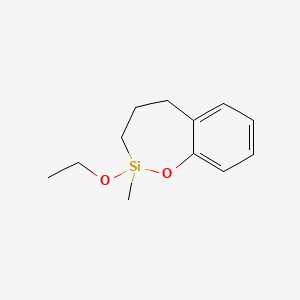
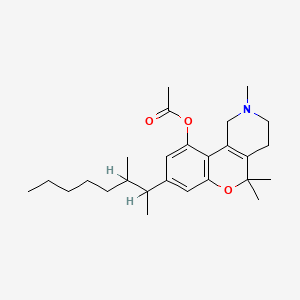
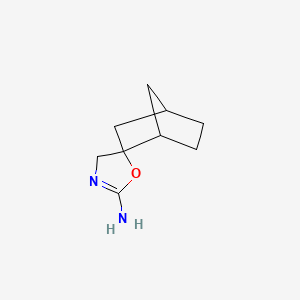
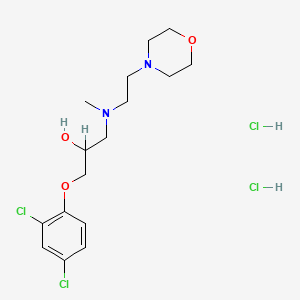
![Benzene, 1,1'-[(2-methylpropylidene)bis(seleno)]bis-](/img/structure/B14701325.png)
